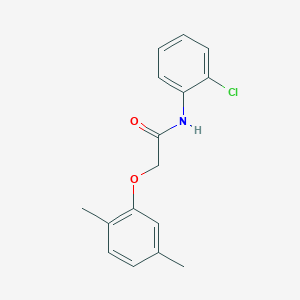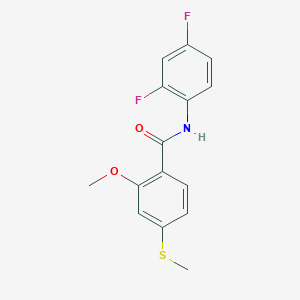
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a chemical compound that has been the subject of extensive scientific research. It is a member of the acrylonitrile family and has been studied for its potential applications in various fields, including medicinal chemistry and material science. In
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. The compound has been shown to bind to the active site of COX-2 and prevent the production of prostaglandins. This leads to a reduction in inflammation and the prevention of cancer development. Additionally, the compound has been found to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
Biochemical and physiological effects:
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of COX-2 and reduces the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In vivo studies have demonstrated that the compound exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a valuable tool for studying the mechanisms of inflammation and cancer development. Additionally, the compound is relatively easy to synthesize and has been optimized to give high yields. However, one limitation of using the compound is its potential toxicity. In vitro and in vivo studies have demonstrated that the compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile. One direction is the development of new anti-inflammatory and anti-cancer drugs based on the compound. The potent activity of the compound against COX-2 and cancer cells makes it a promising candidate for drug development. Another direction is the study of the compound's potential applications in material science. The unique chemical structure of the compound may make it useful in the development of new materials with specific properties. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to give high yields of the compound and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. The compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and cancer development. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-7-12(10-17(16)21-2)14(11-19)9-13-5-3-4-6-15(13)18/h3-10H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJMWNKBALSD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)
![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)
![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)


![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)
![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)